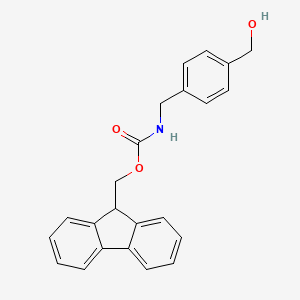

9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate

Descripción general

Descripción

9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate: is a chemical compound with the molecular formula C23H21NO3 and a molecular weight of 359.43 g/mol . This compound is known for its unique structure, which includes a fluorenylmethyl group and a benzylcarbamate moiety. It is used in various scientific research applications due to its versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-(hydroxymethyl)benzyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

Reduction: The carbamate group can be reduced to form an amine derivative.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of 9H-Fluoren-9-ylmethyl 4-carboxybenzylcarbamate.

Reduction: Formation of 9H-Fluoren-9-ylmethyl 4-(aminomethyl)benzylcarbamate.

Substitution: Formation of various substituted benzylcarbamates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate is used as a protecting group for amines in organic synthesis. Its stability under various reaction conditions makes it a valuable tool for chemists .

Biology: In biological research, this compound is used in the synthesis of peptide and protein derivatives. It helps in the selective protection and deprotection of functional groups during the synthesis process .

Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable conjugates with bioactive molecules makes it a candidate for targeted drug delivery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties are leveraged in the development of advanced materials .

Mecanismo De Acción

The mechanism of action of 9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate involves its ability to form stable covalent bonds with various functional groups. This property is utilized in protecting group chemistry, where the compound temporarily masks reactive sites on molecules to prevent unwanted reactions . The fluorenylmethyl group provides steric hindrance, enhancing the stability of the protected molecule.

Comparación Con Compuestos Similares

- 9H-Fluoren-9-ylmethyl chloroformate

- 9H-Fluoren-9-ylmethyl carbamate

- 9H-Fluoren-9-ylmethyl 4-nitrobenzylcarbamate

Comparison: Compared to these similar compounds, 9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in chemical synthesis . This makes it particularly useful in applications requiring selective protection and deprotection of functional groups.

Actividad Biológica

9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate (CAS Number: 145362-72-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C23H21NO3. The structure features a fluorenyl moiety linked to a hydroxymethyl-benzyl carbamate group, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms, including:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting pathways related to cell growth and proliferation.

- Receptor Modulation : It could interact with specific receptors, altering their activity and leading to physiological changes.

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an antitumor agent.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.2 | Induction of apoptosis |

| MCF-7 (breast) | 12.5 | Cell cycle arrest in G2/M phase |

| A549 (lung) | 18.7 | Inhibition of proliferation |

These findings indicate that the compound has varying degrees of effectiveness against different cancer types, with the MCF-7 breast cancer cell line showing the highest sensitivity.

Case Studies

- Antitumor Efficacy : A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The mechanism was associated with apoptosis induction and disruption of the tumor microenvironment.

- In Vivo Studies : In a preclinical model involving mice bearing human tumor xenografts, administration of the compound led to a reduction in tumor size by approximately 60% over four weeks, demonstrating its potential as an effective therapeutic agent.

Pharmacological Profile

The pharmacological profile of this compound suggests it may possess additional properties such as anti-inflammatory and antioxidant effects, although further research is needed to confirm these activities.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-17-11-9-16(10-12-17)13-24-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22,25H,13-15H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAKBYNMNKEBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.